Cas no 83671-43-6 (N,N-dimethyl-4-(methylamino)methylaniline)

N,N-dimethyl-4-(methylamino)methylaniline 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethyl-4-((methylamino)methyl)aniline
- (4-Dimethylaminobenzyl)methylamine
- 4-(dimethylamino)-N-methylBenzenemethanamine
- Benzenemethanamine,4-(dimethylamino)-N-methyl-
- N,N-Dimethyl-4-[(methylamino)methyl]aniline
- 4-(Dimethylamino)-N-methyl-benzylamine
- C78495
- CS-0213196
- DUIPUNLJRBPNMK-UHFFFAOYSA-N
- Z57327129
- N-Methyl-4-(N,N-dimethylamino)benzylamine
- MFCD04600269
- N,N-dimethyl-4-(methylaminomethyl)aniline
- A864236
- TS-01459
- 83671-43-6
- FT-0710817
- Nmdmaba
- Benzenemethanamine, 4-(dimethylamino)-N-methyl-
- SCHEMBL4573652
- EN300-12810
- SB76317
- AKOS000263899
- p-dimethylamino-methylbenzylamine
- DB-075957
- N,N-dimethyl-4-(methylamino)methylaniline
-
- MDL: MFCD04600269
- インチ: InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3
- InChIKey: DUIPUNLJRBPNMK-UHFFFAOYSA-N
- SMILES: CNCC1=CC=C(C=C1)N(C)C
計算された属性
- 精确分子量: 164.131
- 同位素质量: 164.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 15.3A^2
じっけんとくせい
- 密度みつど: 0.971
- Boiling Point: 252.1 °C at 760 mmHg
- フラッシュポイント: 101.9 °C
N,N-dimethyl-4-(methylamino)methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12810-0.05g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 0.05g |
$19.0 | 2023-06-13 | |
Enamine | EN300-12810-1.0g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 1g |
$57.0 | 2023-06-13 | |
Apollo Scientific | OR6189-1g |
N,N-Dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 1g |
£174.00 | 2024-07-21 | |
Alichem | A019148751-5g |
N,N-Dimethyl-4-((methylamino)methyl)aniline |
83671-43-6 | 95% | 5g |
$535.50 | 2023-08-31 | |
TRC | B413515-500mg |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 500mg |
$ 160.00 | 2022-06-07 | ||
Cooke Chemical | BD8091931-5g |
N,N-Dimethyl-4-((methylamino)methyl)aniline |
83671-43-6 | 98% | 5g |
RMB 1587.20 | 2025-02-20 | |
Enamine | EN300-12810-0.25g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 0.25g |
$28.0 | 2023-06-13 | |
Key Organics Ltd | TS-01459-5MG |
(4-Dimethylaminobenzyl)methylamine |
83671-43-6 | >90% | 5mg |
2023-09-08 | ||
Key Organics Ltd | TS-01459-10MG |
(4-Dimethylaminobenzyl)methylamine |
83671-43-6 | >90% | 10mg |
2023-09-08 | ||
Enamine | EN300-12810-0.5g |
N,N-dimethyl-4-[(methylamino)methyl]aniline |
83671-43-6 | 95% | 0.5g |
$44.0 | 2023-06-13 |
N,N-dimethyl-4-(methylamino)methylaniline 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
N,N-dimethyl-4-(methylamino)methylanilineに関する追加情報
N,N-Dimethyl-4-(Methylamino)Methylaniline: A Comprehensive Overview
N,N-Dimethyl-4-(methylamino)methylaniline, also known by its CAS number 83671-43-6, is a chemical compound that has garnered significant attention in various fields of research and industrial applications. This compound belongs to the class of aromatic amines and is characterized by its unique structure, which includes a dimethylamino group and a methylamino group attached to the benzene ring. The compound's structure is represented as C12H19N3, and it exists as a crystalline solid under standard conditions.
The synthesis of N,N-Dimethyl-4-(methylamino)methylaniline involves several steps, including nucleophilic substitution and condensation reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing both time and energy consumption while maintaining high yields.
One of the most notable applications of this compound is in the field of pharmaceuticals. The presence of multiple nitrogen atoms in its structure makes it a valuable precursor for the synthesis of various bioactive molecules. For example, studies have shown that derivatives of N,N-Dimethyl-4-(methylamino)methylaniline exhibit potential anti-inflammatory and analgesic properties. These findings have sparked interest in exploring its role in drug development, particularly for conditions such as chronic pain and inflammatory diseases.
In addition to its pharmaceutical applications, N,N-Dimethyl-4-(methylamino)methylaniline has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Recent research has highlighted its potential as a building block for creating porous materials with applications in gas storage and catalysis.
The compound's electronic properties also make it a candidate for use in organic electronics. Its ability to act as an electron donor in conjugated systems has been leveraged in the development of organic semiconductors. Studies have demonstrated that incorporating N,N-Dimethyl-4-(methylamino)methylaniline into polymer blends can enhance their electrical conductivity, opening avenues for its application in flexible electronics and optoelectronic devices.
From an environmental perspective, understanding the fate and behavior of N,N-Dimethyl-4-(methylamino)methylaniline in natural systems is crucial. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that the compound undergoes microbial degradation through enzymatic hydrolysis, with certain bacterial strains exhibiting high efficiency in breaking down the molecule into less harmful byproducts.
In terms of safety considerations, handling N,N-Dimethyl-4-(methylamino)methylaniline requires adherence to standard laboratory protocols due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during synthesis and handling to minimize exposure risks.
In conclusion, N,N-Dimethyl-4-(methylamino)methylaniline (CAS 83671-43-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure lends itself to innovative uses in pharmaceuticals, materials science, and electronics. As research continues to uncover new insights into its properties and potential applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
83671-43-6 (N,N-dimethyl-4-(methylamino)methylaniline) Related Products
- 606-87-1(N-Benzyl-N-phenylaniline)
- 614-30-2(N-Benzyl-N-methylaniline)
- 19158-51-1(p-Toluenesulfonyl cyanide)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 103-32-2(N-Benzylaniline)
- 91-73-6(N,N-Dibenzylaniline)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 3246-03-5(N-2-(2-Methoxyphenoxy)ethylbenzylamine)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)
- 1261931-92-3(2-Chloro-5-(3-methylsulfonylphenyl)isonicotinic acid)
